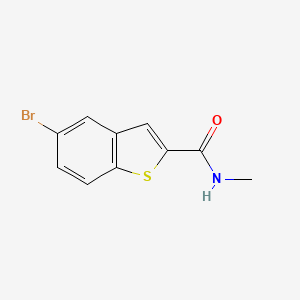

5-bromo-N-methyl-1-benzothiophene-2-carboxamide

Description

5-Bromo-N-methyl-1-benzothiophene-2-carboxamide is a benzothiophene derivative characterized by a bromine substituent at the 5-position of the benzothiophene core and a methyl-substituted carboxamide group at the 2-position. Its molecular formula is C₁₀H₈BrNOS, with a molecular weight of 270.15 g/mol (CAS: 439107-97-8; MDL: MFCD03012917) . The compound’s structure combines the aromatic benzothiophene system with halogen and amide functional groups, making it a subject of interest in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-methyl-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNOS/c1-12-10(13)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKFDDBFLFVZFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=C(S1)C=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001325249 | |

| Record name | 5-bromo-N-methyl-1-benzothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001325249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819251 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

439107-97-8 | |

| Record name | 5-bromo-N-methyl-1-benzothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001325249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-methyl-1-benzothiophene-2-carboxamide typically involves the bromination of N-methyl-1-benzothiophene-2-carboxamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-methyl-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: Reduction of the compound can lead to the formation of thiols or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and alkyl halides.

Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted benzothiophenes.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include thiols and other reduced derivatives.

Scientific Research Applications

5-bromo-N-methyl-1-benzothiophene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities.

Material Science: The compound is used in the development of organic semiconductors and other advanced materials.

Biological Research: It serves as a probe in biochemical studies to understand the interactions of benzothiophene derivatives with biological targets.

Mechanism of Action

The mechanism of action of 5-bromo-N-methyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight | Substituents at 2-Position | CAS Number |

|---|---|---|---|---|

| 5-Bromo-N-methyl-1-benzothiophene-2-carboxamide | C₁₀H₈BrNOS | 270.15 | N-methyl carboxamide | 439107-97-8 |

| 5-Bromobenzo[b]thiophene-2-carboxamide | C₉H₆BrNOS | 256.13 | Unsubstituted carboxamide (NH₂) | 38313-93-8 |

Key Observations :

Stability and Reactivity

- The N-methyl derivative exhibits greater resistance to enzymatic degradation (e.g., amidase cleavage) compared to the NH₂ analog, a critical factor in drug design .

Comparison with Heterocyclic Analogs

describes 5-Bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-thiophenecarboxamide (CAS: 391224-26-3), a structurally distinct analog with:

- A tetrahydrobenzothiophene core (saturated ring system).

- A cyano group at the 3-position and thiophene-carboxamide substituent.

Divergences from Target Compound :

- Functional Groups: The cyano group introduces polarity, while the thiophene-carboxamide substituent may enhance π-interactions in drug-receptor systems .

Biological Activity

5-Bromo-N-methyl-1-benzothiophene-2-carboxamide is a compound belonging to the benzothiophene family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Overview of the Compound

This compound is characterized by the presence of a bromine atom and an N-methyl group, which contribute to its unique chemical properties. The compound is synthesized through bromination of N-methyl-1-benzothiophene-2-carboxamide, typically using bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer cell proliferation, suggesting potential anticancer effects.

- Receptor Modulation : It may also modulate receptor activity, impacting various signaling pathways associated with inflammation and pain relief .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

These values indicate that the compound is more potent than several reference inhibitors, showcasing its potential as a therapeutic agent in oncology.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been reported to alleviate pain associated with various conditions such as joint disease and muscle inflammation. The administration of benzothiophene carboxamide compounds has shown effectiveness in reducing inflammation in animal models .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on HDAC Inhibition : A study demonstrated that modifications to similar benzothiophene derivatives could enhance their inhibitory activity against histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer progression. The findings suggest that structural modifications can lead to increased potency and selectivity .

- Apoptosis Induction : In leukemic cells, the compound induced apoptosis at lower concentrations compared to established HDAC inhibitors, indicating its potential for targeted cancer therapies .

Comparative Analysis

When compared to similar compounds within the benzothiophene class, this compound stands out due to its unique substitution pattern:

| Compound Name | Unique Features |

|---|---|

| 5-Bromo-2-methyl-1-benzothiophene | Lacks carboxamide functionality |

| 5-Bromo-3-ethyl-2-methyl-1-benzothiophene | Different alkyl substitution affecting solubility |

| This compound | Enhanced solubility and reactivity due to N-methyl group |

The presence of the N-methyl group and carboxamide functionality significantly enhances both solubility and biological reactivity compared to other derivatives.

Q & A

Q. How to elucidate the role of the benzothiophene core in target binding?

- Methodology :

- X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases) to identify π-π stacking or halogen-bond interactions.

- Mutagenesis Studies : Replace key residues (e.g., Phe to Ala in binding pockets) to quantify binding energy contributions .

Tables

Table 1 : Key Physicochemical Properties

| Property | Value | Method (Reference) |

|---|---|---|

| Molecular Weight | 283.14 g/mol | ESI-MS |

| Melting Point | 155–156°C | DSC |

| logP (Octanol/Water) | 2.8 ± 0.3 | Shake-Flask |

Table 2 : Common Synthetic Byproducts and Resolution

| Byproduct | Resolution Strategy | Reference |

|---|---|---|

| Debrominated derivative | Use Pd-free coupling conditions | |

| N-Methyl overalkylation | Limit methylamine stoichiometry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.